Vanadium-gallium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

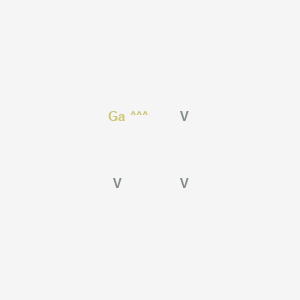

Vanadium-gallium (V3Ga) is a superconducting alloy of vanadium and gallium . It is often used for the high field insert coils of superconducting electromagnets . Vanadium–gallium tape is used in the highest field magnets (magnetic fields of 17.5 T) .

Synthesis Analysis

The synthesis of this compound involves the use of Ga as a support modifier and V as a second promoter on the NiMoV/Al2O3-Ga2O3 catalyst . The synthesis method varies, including sol–gel synthesis and impregnation synthesis .

Molecular Structure Analysis

The structure of the superconducting A15 phase of V3Ga is similar to that of the more common Nb3Sn . Molecular vanadium oxides are a structurally and chemically versatile sub-class of polyoxometalates . Fundamental concepts of their formation, templating mechanism, and aggregation under aqueous and non-aqueous conditions are presented .

Chemical Reactions Analysis

The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the CE . The apparent activation energy and kinetic current from the electrochemical reactions were determined to be 23.335 kJ mol −1 and 47.6 mA, respectively .

Physical And Chemical Properties Analysis

Vanadium–gallium has a molecular weight of 222.55 g/mol and a melting point of 1720 °C . It has an A15 phase, which makes it extremely brittle . One must be extremely cautious not to over-bend the wire when handling it . Its superconducting properties include a critical temperature (Tc) of 14.2 K and an upper critical field (Hc2) of over 19 T .

Applications De Recherche Scientifique

Vanadium's Biological and Pharmacological Applications : Vanadium is recognized for its dual character and multidirectional action, receiving significant attention in pharmacology and various scientific disciplines (Ścibior et al., 2016).

Vanadium-doped Gallium Lanthanum Sulphide Glass : Research has shown that this material displays distinct absorption bands and broad photoluminescence, suggesting potential development for lasers or optical amplifiers (Hughes et al., 2007).

Gallium Extraction from Bayer Liquor : A study on gallium extraction using ion exchange chelating resin highlighted efficient separation of gallium and vanadium, with potential applications in material processing (Rao et al., 2003).

Recovery from Bayer Process By-products : A purification process has been developed for recovering vanadium and gallium from waste by-products of the Bayer process (Gladyshev et al., 2015).

Vanadium-Gallium System for Fusion Reactor Applications : Research on this compound-based alloys suggests they are promising candidates for reduced activation structure materials in fusion reactors due to their superior activation parameters and ductility (Ivanov et al., 1996).

Vanadium in Medicine : Vanadium compounds have been proposed for the treatment of diabetes, cancer, and diseases caused by parasites, owing to their activation of numerous signaling pathways (Pessoa et al., 2014).

Vanadium Production and Processing : Vanadium is used extensively in alloys and for energy storage, with the global supply originating from various primary sources (Moskalyk & Alfantazi, 2003).

This compound Alloys in Neutron Irradiation : Research has shown that this compound alloys exhibit negligible swelling and maintain elastic properties after neutron irradiation, important for nuclear applications (Dediurin et al., 1998).

Safety and Hazards

Orientations Futures

Australia holds the third largest amount of vanadium in the world, yet doesn’t produce any . With the focus on renewable energy and overpopulation driving up demand, Australia has an “enormous” opportunity to supply the world with the "new-economy mineral" . Vanadium flow batteries (VFBs) first become commercially suitable in 2030 with a small share, growing modestly to capture a wider market for storage applications in large renewables projects .

Propriétés

| 12024-15-6 | |

Formule moléculaire |

GaV |

Poids moléculaire |

120.665 g/mol |

Nom IUPAC |

gallium;vanadium |

InChI |

InChI=1S/Ga.V |

Clé InChI |

CLBBORVVTAFIRZ-UHFFFAOYSA-N |

SMILES |

[V].[V].[V].[Ga] |

SMILES canonique |

[V].[Ga] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)